molecular formula C24H29N3O3 B2439742 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922113-03-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2439742
M. Wt: 407.514
InChI Key: TZRWMHOXFPFPNK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Anion Sensing

Research has explored the use of N-methylated quinolinium derivatives for fluorescent anion sensing in water. These compounds exhibit efficient fluorescence quenching by various anions, attributed to their high acidity and rigid structure, making them potential candidates for detecting nucleoside triphosphates and simple inorganic anions in aqueous environments (Dorazco-González et al., 2014).

Antitumor Properties

Modifications of amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives have been studied for their antitumor properties. These compounds, through various structural modifications, have been evaluated for cytotoxicity, offering insights into the development of new antitumor agents (Rivalle et al., 1983).

Synthesis and Reactivity Studies

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been conducted, focusing on their binding to various neurotransmitter receptors. These studies provide a foundation for understanding the chemical synthesis and pharmacological evaluation of complex heterocyclic compounds (Norman et al., 1996).

Catalytic Transformations

Cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, have been used in redox-annulations with α,β-unsaturated carbonyl compounds. This research highlights catalytic methods for generating ring-fused pyrrolines, which are valuable intermediates in organic synthesis (Kang et al., 2015).

Development of Receptor Antagonists

Studies on 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent and selective activity as histamine-3 receptor antagonists. Such research is crucial for the development of new therapeutic agents targeting specific receptors (Zhou et al., 2012).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-26-10-4-5-17-13-18(6-8-20(17)26)21(27-11-2-3-12-27)15-25-24(28)19-7-9-22-23(14-19)30-16-29-22/h6-9,13-14,21H,2-5,10-12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWMHOXFPFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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